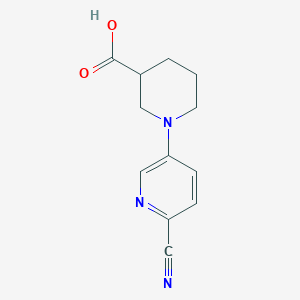
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid binds to the receptor and blocks its activation by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activation, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can prevent excitotoxicity and reduce neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to reduce neuronal damage, improve cognitive function, and increase synaptic plasticity in these models. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high affinity for the NMDA receptor, its ability to cross the blood-brain barrier, and its neuroprotective properties. However, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, including the development of more efficient synthesis methods, the optimization of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid's pharmacokinetic properties, and the exploration of its potential applications in other areas of scientific research. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has shown promise as a treatment for various neurological disorders, and further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the development of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid analogs with improved pharmacokinetic properties may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 3-cyanopyridine and 3-piperidone followed by the addition of a carboxylic acid. Another method involves the reaction between 3-cyanopyridine and 3-piperidone with chloroacetyl chloride, followed by the addition of a carboxylic acid. The synthesis of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have potential as a treatment for Alzheimer's disease, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
1-(6-cyanopyridin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-10-3-4-11(7-14-10)15-5-1-2-9(8-15)12(16)17/h3-4,7,9H,1-2,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLDWRVORDSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)